N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide
CAS No.: 80462-92-6
Cat. No.: VC17039092
Molecular Formula: C23H29ClN6O9
Molecular Weight: 569.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80462-92-6 |
|---|---|
| Molecular Formula | C23H29ClN6O9 |
| Molecular Weight | 569.0 g/mol |
| IUPAC Name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H29ClN6O9/c1-15(31)25-18-13-20(28(5-7-36-2)6-8-37-3)22(39-10-9-38-4)14-19(18)26-27-23-17(24)11-16(29(32)33)12-21(23)30(34)35/h11-14H,5-10H2,1-4H3,(H,25,31) |
| Standard InChI Key | ZETKQWGXWDYFDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)N(CCOC)CCOC |
Introduction
N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide is a complex organic compound with a molecular formula of C23H29ClN6O9 and a molecular weight of approximately 569.0 g/mol . This compound is identified by its PubChem CID 3018941 and CAS number 80462-92-6 . It belongs to a class of compounds known for their azo linkages, which are often used in dyes and pigments due to their vibrant colors and stability.
Synthesis and Applications
The synthesis of this compound typically involves the coupling of a diazonium salt with an aromatic amine, followed by further modification to introduce the bis(2-methoxyethyl)amino and 2-methoxyethoxy groups. The specific conditions and reagents used can vary based on the desired yield and purity.
Potential Applications:
-
Colorants: The azo linkage suggests potential use in dyes or pigments.
-
Chemical Intermediates: It could serve as an intermediate in the synthesis of other complex organic compounds.
Regulatory Status
This compound is listed under various chemical databases, including PubChem and the European Chemicals Agency (ECHA), but detailed regulatory information specific to its use and handling is not readily available. It is essential to consult local and international chemical regulations for any specific requirements or restrictions.
Table: Synonyms and Identifiers
| Identifier | Value |
|---|---|
| Synonyms | N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide |
| EINECS Number | 279-479-5 |
| DSSTox Substance ID | DTXSID901108369 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume